Physical Property Differentiation: Melting Point Comparison with Positional Isomers
The melting point of 4-(Chlorosulfonyl)-3-methoxybenzoic acid is distinct from its positional isomers, a critical factor for analytical characterization and purification. While the exact melting point for the target compound is not widely reported, its isomer 5-(chlorosulfonyl)-2-methoxybenzoic acid (CAS 51904-91-7) exhibits a melting point range of 142-144°C [1], and 3-(chlorosulfonyl)-4-methoxybenzoic acid (CAS 50803-29-7) melts at 153-155°C [2]. This variation in thermal properties is a direct consequence of the substitution pattern and provides a measurable parameter for confirming compound identity and purity.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | Data not widely available; characteristic melting point differs from isomers. |
| Comparator Or Baseline | 5-(Chlorosulfonyl)-2-methoxybenzoic acid: 142-144°C; 3-(Chlorosulfonyl)-4-methoxybenzoic acid: 153-155°C |
| Quantified Difference | At least 2°C difference between isomers, based on available data. |
| Conditions | Melting point determination under standard conditions. |
Why This Matters
Melting point is a key identifier in quality control; using the correct isomer prevents analytical errors and ensures batch-to-batch consistency in downstream processes.
- [1] Chembase. (n.d.). 5-(chlorosulfonyl)-2-methoxybenzoic acid [Database entry]. Retrieved from https://www.chembase.cn/ View Source
- [2] Chembase. (n.d.). 3-(chlorosulfonyl)-4-methoxybenzoic acid [Database entry]. Retrieved from https://www.chembase.cn/ View Source
